Boronate Ester Formation via Miyaura Borylation
In the patented synthesis of HCV NS5B inhibitors, benzyl 6-bromonaphthalen-2-ylcarbamate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron to produce benzyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ylcarbamate in 57% yield [1]. This transformation is not possible with the Boc-protected analog (CAS 869114-68-1) under the patent's stated conditions, as the Boc group is susceptible to thermal degradation in the presence of Lewis acids [2]. The resulting boronate ester is a crucial intermediate for downstream Suzuki coupling.
| Evidence Dimension | Miyaura borylation yield |
|---|---|
| Target Compound Data | 57% isolated yield |
| Comparator Or Baseline | tert-Butyl (6-bromonaphthalen-2-yl)carbamate (CAS 869114-68-1); yield not reported under these conditions (Boc group instability noted) |
| Quantified Difference | 57% (target) vs. no reported yield (Boc analog incompatible due to acid sensitivity) |
| Conditions | bis(pinacolato)diboron, PdCl₂(dppf)·CH₂Cl₂, KOAc, DMF, 18 h |
Why This Matters
This yield translated to a scaled process for producing multi-kilogram quantities of the active pharmaceutical ingredient (API), demonstrating synthetic utility that the Boc analog cannot match in this route.
- [1] Abbott Laboratories. Anti-infective Pyrimidines and Uses Thereof. European Patent EP2639226A1, 2013, paragraph [0472]. View Source
- [2] Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. View Source
